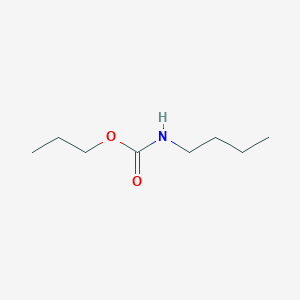
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as guanine or its derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or water, and catalysts such as acids or bases to facilitate the reaction.
Steps: The process may involve multiple steps including protection and deprotection of functional groups, coupling reactions, and purification steps like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine derivative with similar structural features.
Guanine: Another purine derivative with a similar core structure.
Hypoxanthine: A naturally occurring purine derivative.
Uniqueness
3-(2-Amino-6-oxo-1H-purin-7(6H)-yl)propanamide is unique due to its specific functional groups and potential biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
98287-31-1 |
|---|---|
Molekularformel |
C8H10N6O2 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanamide |
InChI |
InChI=1S/C8H10N6O2/c9-4(15)1-2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3H,1-2H2,(H2,9,15)(H3,10,12,13,16) |
InChI-Schlüssel |
UZLPIWZSQHPHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CCC(=O)N)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)











![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)
